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Abstract: Mibefradil (formerly marketed as Posicor) is a unique calcium channel antagonist,

distinguished by its blockade of both T-type (transient, low-voltage-activated) and L-type (long-

lasting, high-voltage-activated) calcium channels.[1][2] Initially developed for the treatment of

hypertension and chronic stable angina, its novel mechanism of action offered a promising

cardiovascular profile, including vasodilation and heart rate reduction without significant

negative inotropic effects.[3][4] However, Mibefradil was voluntarily withdrawn from the market

shortly after its approval due to severe drug-drug interactions stemming from its potent

inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7] This technical guide

provides a comprehensive review of Mibefradil's cardiovascular pharmacology, mechanism of

action, electrophysiological and hemodynamic effects, and the critical metabolic pathways that

defined its clinical fate.

Mechanism of Action
Mibefradil's primary mechanism of action is the inhibition of calcium ion influx through voltage-

gated calcium channels.[1] Unlike traditional calcium channel blockers that are highly selective

for L-type channels, Mibefradil exhibits a unique profile with a greater selectivity for T-type

channels at clinically relevant concentrations.[3][8]

T-type Calcium Channels (Ca_v_3): These channels are activated at more negative

membrane potentials and are involved in regulating pacemaker activity in the sinoatrial (SA)

node and conduction in the atrioventricular (AV) node.[9][10] They are also found in vascular
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smooth muscle. Mibefradil's blockade of these channels contributes to its effects on heart

rate reduction and vasodilation.[10]

L-type Calcium Channels (Ca_v_1): These channels are activated at higher voltages and are

crucial for excitation-contraction coupling in cardiac and vascular smooth muscle.[8]

Mibefradil's blockade of L-type channels also contributes significantly to its vasodilatory and

antihypertensive effects.[1]

The dual blockade is voltage- and use-dependent. The inhibition of L-type channels is

significantly enhanced at more depolarized membrane potentials, a characteristic that may

contribute to its vascular selectivity.[11]

Signaling Pathway
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Caption: Mibefradil's dual blockade of T-type and L-type calcium channels.

Quantitative Inhibition Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1662139?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50
Cell Type /
System

Conditions Reference

T-type Ca²⁺

Current (I_CaT_)
0.1 µM Rat atrial cells

Holding

Potential: -100 to

-80 mV

[11]

L-type Ca²⁺

Current (I_CaL_)
~3 µM

Rat ventricular

cells

Holding

Potential: -100 to

-80 mV

[11]

L-type Ca²⁺

Current (I_CaL_)
~0.1 µM

Rat ventricular

cells

Holding

Potential: -50 mV
[11]

P-glycoprotein

(P-gp)
1.6 µM

Caco-2 cells

(digoxin

transport)

In vitro assay [6]

CYP3A4 0.8 µM
Human liver

microsomes

Nifedipine

oxidase activity
[6]

CYP3A4 0.3–2 µM

Microsomal &

recombinant

CYP3A4

- [12]

Cardiovascular Effects
Mibefradil's unique channel blockade translates into a distinct profile of hemodynamic and

electrophysiological effects.

Hemodynamic Effects
Mibefradil is a potent arterial vasodilator, acting on both peripheral and coronary arteries to

decrease systemic vascular resistance and, consequently, blood pressure.[8] Unlike many

dihydropyridine calcium channel blockers, this vasodilation is not typically accompanied by

reflex tachycardia; in fact, mibefradil tends to cause a slight reduction in heart rate.[4][13]

Studies have shown it increases coronary blood flow without a significant negative inotropic

(depressant) effect on myocardial contractility at therapeutic doses.[3][8]
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In patients with preserved systolic function (ejection fraction [EF] ≥ 40%), a high intravenous

dose of mibefradil decreased mean aortic pressure by 8.5 mmHg and systemic vascular

resistance by 12%, leading to an improvement in EF from 52% to 58%.[14] In patients with

depressed EF (< 40%), a lower dose produced similar effects, while a higher dose, despite

improving EF (24.0% to 28.5%), also depressed the maximal first derivative of left ventricular

pressure, suggesting a potential for negative inotropy at higher concentrations.[14][15]

Parameter
Change with
Mibefradil

Patient Population Reference

Mean Aortic Pressure -8.5 mmHg Preserved EF (≥40%) [14]

Systemic Vascular

Resistance
-12% Preserved EF (≥40%) [14]

Ejection Fraction (EF) ↑ from 52% to 58% Preserved EF (≥40%) [14]

Ejection Fraction (EF)
↑ from 24.0% to

28.5%
Depressed EF (<40%) [14]

Heart Rate ↓ (dose-dependent) Chronic Stable Angina [8]

Blood Pressure ↓ (dose-dependent) Hypertension [2]

Electrophysiological Effects
Mibefradil's action on T-type channels in the SA and AV nodes results in negative chronotropic

(heart rate slowing) and dromotropic (conduction slowing) effects.[1] This leads to a slight

reduction in heart rate and a modest increase in the PR interval on an electrocardiogram

(ECG).[1][16] In electrophysiology studies, mibefradil was shown to prolong the sinus node

recovery time (SNRT).[9] While generally well-tolerated, these effects meant the drug was

contraindicated in patients with sick sinus syndrome or second- or third-degree AV block

without a pacemaker.[10] At higher, non-therapeutic doses, QT interval changes were

observed.[10]
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Parameter
Change with
Mibefradil (150 mg,
acute)

Comparison Drug
(Max Change)

Reference

Maximal PQ

Prolongation
15.6 ± 16.1 ms

Verapamil: 44.0 ± 22.6

ms
[16]

Maximal PQ

Prolongation
15.6 ± 16.1 ms

Diltiazem: 56.0 ± 48.9

ms
[16]

Sinus Node Recovery

Time

↑ by 5.1% (non-

significant)
N/A [9]

Corrected SNRT
↑ by 11.5% (non-

significant)
N/A [9]

Pharmacokinetics and Drug Interactions
Mibefradil's clinical utility was ultimately undone by its pharmacokinetic properties. While it

possessed a favorable profile for once-daily dosing, including a long half-life, its powerful

interaction with the hepatic enzyme system led to its market withdrawal.[5]

Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic
Parameter

Value Notes Reference

Bioavailability
70% (single dose),

~90% (steady state)

First-pass metabolism

is reduced with

chronic dosing.

[1]

Protein Binding >99%
Primarily to alpha-1-

acid glycoprotein.
[1]

Elimination Half-life 17-25 hours
Supports once-daily

administration.
[1][5]

Metabolism Hepatic

Esterase-catalyzed

hydrolysis and

CYP3A4-catalyzed

oxidation.

[1]
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Mechanism of Drug-Drug Interactions (DDI)
Mibefradil is a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a

critical enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[6]

[7][17] By inactivating CYP3A4, mibefradil can dramatically increase the plasma

concentrations of co-administered drugs that are substrates of this enzyme, leading to toxicity.

[12] Additionally, mibefradil was found to be both a substrate and a potent inhibitor of P-

glycoprotein (P-gp), an efflux transporter involved in drug absorption and distribution.[6] This

dual inhibition of both a primary metabolic enzyme (CYP3A4) and a key drug transporter (P-gp)

created a "perfect storm" for severe and unpredictable drug interactions.[6]
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Caption: Mechanism of Mibefradil-induced drug-drug interactions via CYP3A4 inhibition.

Key Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
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To characterize the effects of mibefradil on specific ion currents, the whole-cell patch-clamp

technique was utilized.[11]

Objective: To measure T-type (I_CaT_) and L-type (I_CaL_) calcium currents in the presence

of mibefradil.

Preparations: Isolated cardiac myocytes from different species and regions (e.g., rat atrial

cells, rat ventricular cells, human atrial cells).[11]

Methodology:

Myocytes are enzymatically dissociated and placed in an experimental chamber on an

inverted microscope.

A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution

(e.g., Cs⁺- and EGTA-rich to isolate Ca²⁺ currents), is pressed against the cell membrane.

Suction is applied to rupture the membrane patch, establishing electrical and chemical

continuity between the pipette and the cell interior (whole-cell configuration).

The cell's membrane potential is clamped at a specific holding potential (e.g., -100 mV to

inactivate sodium channels, or -50 mV to study voltage-dependence of L-type channel

block).[11]

Voltage steps are applied to elicit specific currents (e.g., steps to -30 mV for I_CaT_ or 0

mV for I_CaL_).

Currents are recorded at baseline and after perfusion of the bath with varying

concentrations of mibefradil to determine the dose-dependent inhibitory effect (IC50).[11]

Preclinical Ischemia-Reperfusion Model: Langendorff
Isolated Heart
To assess the cardioprotective effects of mibefradil, an ex vivo model of myocardial infarction

was used.[18]

Objective: To determine if mibefradil reduces infarct size following a simulated heart attack.
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Preparation: Hearts were excised from anesthetized rats and immediately mounted on a

Langendorff apparatus.

Methodology:

The heart is retrogradely perfused via the aorta with a Krebs-Henseleit buffer, maintaining

constant pressure and temperature.

A stabilization period allows the heart to equilibrate.

Hearts are divided into groups: Control, Mibefradil-treated (e.g., 0.3 µM), and Mibefradil
+ other agents (e.g., K_ATP_ channel blockers).[18]

Ischemia: A suture around a coronary artery is tightened for a set period (e.g., 35 minutes)

to induce regional ischemia.[18]

Reperfusion: The suture is released, allowing blood flow to return for a longer period (e.g.,

120 minutes).[18]

Infarct Size Measurement: The heart is sliced and stained with triphenyltetrazolium

chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue pale. The

infarct size is then calculated as a percentage of the total ischemic risk zone.[18]
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Caption: Experimental workflow for the Langendorff isolated heart ischemia-reperfusion study.

Conclusion
Mibefradil remains a significant case study in drug development. Its unique pharmacological

profile, centered on selective T-type calcium channel blockade, offered a novel and effective

approach to treating hypertension and angina.[3][8] The cardiovascular effects—vasodilation
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with controlled heart rate and minimal negative inotropy—were highly desirable.[13] However,

the profound, mechanism-based inhibition of CYP3A4 and P-glycoprotein created an

unacceptable risk of severe drug-drug interactions, leading to its withdrawal.[6] The story of

Mibefradil underscores the critical importance of thoroughly characterizing a drug candidate's

metabolic and transporter interactions early in the development process. It serves as a

powerful reminder that even a promising mechanism of action can be completely

overshadowed by adverse pharmacokinetic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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